molecular formula C9H6N2O3 B1297588 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid CAS No. 99066-77-0

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Cat. No.: B1297588
CAS No.: 99066-77-0
M. Wt: 190.16 g/mol
InChI Key: JMRRYHBZGAQICA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with quinoline-4-carboxylate 2-oxidoreductase, an enzyme that catalyzes the oxidation of quinoline-4-carboxylate . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain cholinesterases, which are enzymes involved in the hydrolysis of acetylcholine . This inhibition can lead to changes in neurotransmitter levels and affect neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in zebrafish models, certain derivatives of this compound have shown strong potency in inhibiting acetylcholinesterase, with activities higher than or close to donepezil, a known cholinesterase inhibitor . At higher doses, these compounds can exhibit cytotoxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as quinoline-4-carboxylate 2-oxidoreductase, which catalyzes its oxidation . These interactions can affect metabolic flux and alter metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. It can be transported via specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-oxo-1H-quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRRYHBZGAQICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337340
Record name 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99066-77-0
Record name 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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